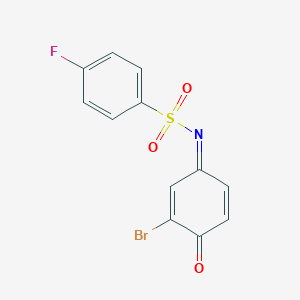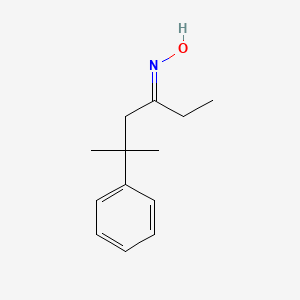![molecular formula C16H12N2O6 B5912010 5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as NBD-BA, is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. This compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics.
作用机制
NBD-BA works by attaching to a protein of interest and undergoing a conformational change, resulting in a change in fluorescence intensity. The compound has a nitro group that acts as a quencher, which reduces the fluorescence intensity. When the compound binds to a protein and undergoes a conformational change, the nitro group moves away from the fluorescent group, resulting in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
NBD-BA does not have any known biochemical or physiological effects as it is used solely as a research tool. The compound is not intended for drug usage or dosage and drug side effects.
实验室实验的优点和局限性
NBD-BA has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, NBD-BA has a high quantum yield, making it a sensitive probe for fluorescence measurements. However, NBD-BA has some limitations. The compound has a limited excitation wavelength range, which can limit its use in certain experiments. Additionally, the compound can be sensitive to pH changes, which can affect its fluorescence intensity.
未来方向
There are several future directions for NBD-BA research. One potential direction is the development of new derivatives of NBD-BA with improved properties. Another direction is the use of NBD-BA in live-cell imaging studies. Additionally, NBD-BA can be used to study the binding affinity of small molecules to proteins, which can have implications for drug discovery. Lastly, NBD-BA can be used to study protein-protein interactions, which can provide insights into cellular signaling pathways.
Conclusion:
In conclusion, NBD-BA is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. The compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics. NBD-BA has several advantages for lab experiments, but also has some limitations. There are several future directions for NBD-BA research, which can have implications for drug discovery and cellular signaling pathways.
合成方法
The synthesis of NBD-BA involves the reaction between 5-hydroxy-2-aminobenzoic acid and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure NBD-BA.
科学研究应用
NBD-BA is widely used as a fluorescent probe to study protein-ligand interactions. The compound is attached to a protein of interest and the fluorescence intensity is measured to determine the binding affinity of the ligand. NBD-BA is also used to study protein folding, where the compound is incorporated into the protein and the fluorescence intensity is measured to monitor the conformational changes of the protein. Additionally, NBD-BA is used to study enzyme kinetics, where the compound is used to monitor the reaction rate of the enzyme.
属性
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-6-7-14(13(9-12)16(21)22)17-15(20)8-3-10-1-4-11(5-2-10)18(23)24/h1-9,19H,(H,17,20)(H,21,22)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJNKGUDVHJLN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)